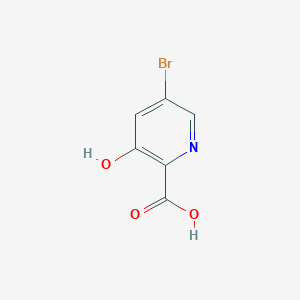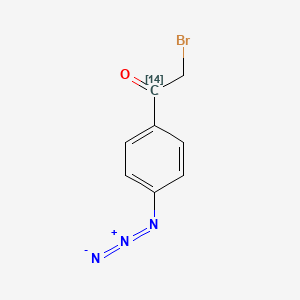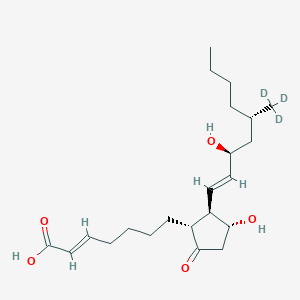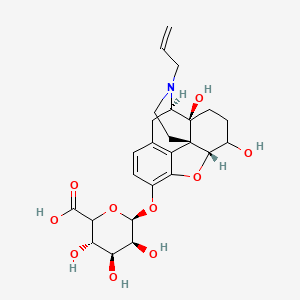
5-Bromo-3-hydroxypicolinic acid
Vue d'ensemble
Description
5-Bromo-3-hydroxypicolinic acid, also known as BHPA, is a chemical compound that is a derivative of picolinic acid. It contains a total of 15 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 Pyridine .
Molecular Structure Analysis
The molecular formula of 5-Bromo-3-hydroxypicolinic acid is C6H4BrNO3 . The structure includes a six-membered aromatic ring (pyridine), a carboxylic acid group, and a hydroxyl group .Physical And Chemical Properties Analysis
5-Bromo-3-hydroxypicolinic acid has a molecular weight of 218 g/mol. It has a predicted boiling point of 446.4±45.0 °C and a predicted density of 1.985±0.06 g/cm3 . The compound is stable at room temperature .Applications De Recherche Scientifique
Inhibition of Dopamine β-Hydroxylase
Picolinic acid derivatives, such as fusaric acid (5-butylpicolinic acid), have been studied for their potential to inhibit dopamine β-hydroxylase, an enzyme involved in the synthesis of norepinephrine from dopamine. Such compounds could be of interest in neurological research, potentially impacting studies related to neurotransmitter regulation and associated disorders (N. Toshiharu et al., 1970).
Pharmacology in Humans
The pharmacological effects of picolinic acid derivatives, including their impact on human plasma dopamine-β-hydroxylase (DBH) activity and blood pressure, have been the subject of clinical research. Such studies could inform the development of new therapeutic agents for hypertension and other cardiovascular conditions (R. Matta & G. Wooten, 1973).
Corrosion Inhibition
Heterocyclic compounds based on hydroxyquinoline, which share structural similarities with picolinic acid derivatives, have been evaluated as corrosion inhibitors. This suggests potential applications of 5-Bromo-3-hydroxypicolinic acid in materials science, particularly in protecting metals against corrosion in acidic environments (M. Rbaa et al., 2020).
Coordination Chemistry
Studies on the coordination modes of hydroxypicolinic acids with metals have implications for the synthesis of new metal complexes with potential applications in catalysis, material science, and luminescent materials. Research on cadmium(II) complexes of 3-hydroxypicolinic acid reveals insights into ligand-metal interactions, which could extend to the study of 5-Bromo-3-hydroxypicolinic acid-based materials (Z. Popović et al., 2006).
Antioxidant Activity
Bromophenols isolated from marine algae, which are structurally diverse, including compounds with bromo and hydroxy substitutions, have been identified as potent natural antioxidants. This suggests a potential area of research for 5-Bromo-3-hydroxypicolinic acid in exploring its antioxidant properties and potential health benefits (Ke-kai Li et al., 2011).
Safety and Hazards
5-Bromo-3-hydroxypicolinic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
Mécanisme D'action
Target of Action
It’s worth noting that indole derivatives, which are structurally similar to picolinic acid derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biosynthesis of 3-Hydroxypicolinic acid involves the conversion of L-lysine through the actions of an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase .
Propriétés
IUPAC Name |
5-bromo-3-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-3-1-4(9)5(6(10)11)8-2-3/h1-2,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYSNNRQXSFAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673522 | |
| Record name | 5-Bromo-3-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160994-90-0 | |
| Record name | 5-Bromo-3-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















